molecular formula C14H22O B13766957 2,6-Diisobutylphenol CAS No. 52348-51-3

2,6-Diisobutylphenol

Cat. No.: B13766957
CAS No.: 52348-51-3
M. Wt: 206.32 g/mol
InChI Key: JRPBSTGRRSTANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, where two isobutyl groups are attached to the 2 and 6 positions of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diisobutylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:

Phenol+2IsobutyleneThis compound\text{Phenol} + 2 \text{Isobutylene} \rightarrow \text{this compound} Phenol+2Isobutylene→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or aluminum chloride can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Diisobutylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The phenolic ring can be reduced under specific conditions.

    Substitution: The isobutyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Diisobutylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diisobutylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The isobutyl groups provide hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate enzymatic activity, gene expression, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Known for its use as an anesthetic agent.

    2,6-Ditertbutylphenol: Used as an antioxidant in various industrial applications.

Uniqueness

2,6-Diisobutylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its larger isobutyl groups compared to isopropyl or tert-butyl groups provide different steric and electronic effects, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

52348-51-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-13(14(12)15)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3

InChI Key

JRPBSTGRRSTANR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=CC=C1)CC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.